molecular formula C26H24FN3O2S B2903004 2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-94-3

2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2903004
CAS No.: 537044-94-3
M. Wt: 461.56
InChI Key: MXBHHLFAKAIHRM-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core, which is fused with a tetrahydropyrimidine ring, and it features various substituents such as a fluorobenzylthio group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate starting materials such as 2-aminobenzophenone and ethyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid.

    Introduction of the Fluorobenzylthio Group: The next step involves the nucleophilic substitution reaction where the pyrimidoquinoline core reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization and Functionalization: The final step includes the cyclization and functionalization to introduce the dimethyl and phenyl groups, often using reagents like dimethyl sulfate and phenylboronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions, while the pyrimidoquinoline core can interact with active sites or binding pockets. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
  • 2-((2-methylbenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Uniqueness

The presence of the fluorine atom in 2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-26(2)12-18-21(19(31)13-26)20(15-8-4-3-5-9-15)22-23(28-18)29-25(30-24(22)32)33-14-16-10-6-7-11-17(16)27/h3-11,20H,12-14H2,1-2H3,(H2,28,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBHHLFAKAIHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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